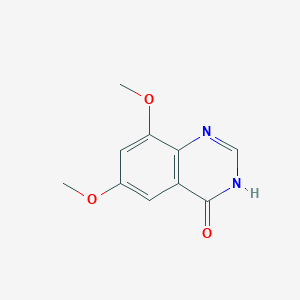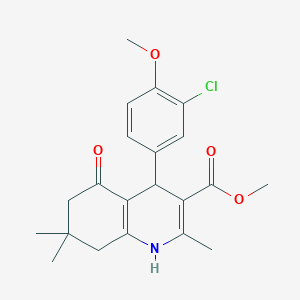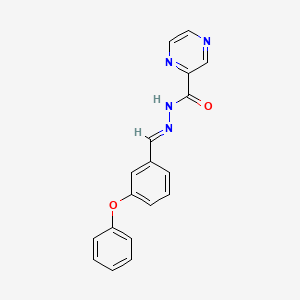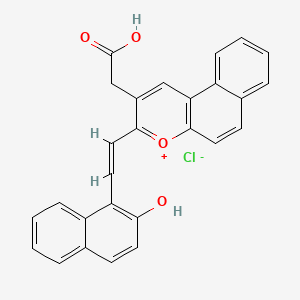
6,8-Dimethoxy-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-3,4-dihydroquinazolin-4-one is an organic compound with the molecular formula C10H10N2O3. It is a white to near-white powder or crystalline substance. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one typically involves the reaction of 6,8-dimethoxyquinazoline with appropriate reagents under controlled conditions. One common method involves the cyclization of 6,8-dimethoxy-2-aminobenzamide with formic acid or formamide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparación Con Compuestos Similares
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxyquinazoline-4-one
- 6,7-Dimethoxy-4-quinazolinone
Comparison: 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern on the quinazoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
Número CAS |
79263-01-7 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
6,8-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13) |
Clave InChI |
XXAVKTAGVCDVIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)

![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)

![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)








